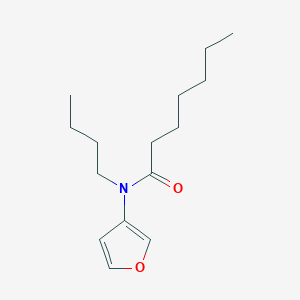

N-Butyl-N-(furan-3-YL)heptanamide

Description

N-Butyl-N-(furan-3-YL)heptanamide is an amide derivative characterized by a heptanamide backbone substituted with an N-butyl group and an N-(furan-3-yl) moiety. The furan group is known to enhance metabolic stability and pharmacokinetic profiles in related molecules, as seen in benzothiadiazine derivatives .

Properties

CAS No. |

62188-06-1 |

|---|---|

Molecular Formula |

C15H25NO2 |

Molecular Weight |

251.36 g/mol |

IUPAC Name |

N-butyl-N-(furan-3-yl)heptanamide |

InChI |

InChI=1S/C15H25NO2/c1-3-5-7-8-9-15(17)16(11-6-4-2)14-10-12-18-13-14/h10,12-13H,3-9,11H2,1-2H3 |

InChI Key |

VZCYVYRBWOTHCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)N(CCCC)C1=COC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(furan-3-yl)heptanamide typically involves the reaction of furan derivatives with heptanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic acyl substitution, where the furan derivative acts as the nucleophile attacking the carbonyl carbon of heptanoyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce the production cost. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(furan-3-yl)heptanamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carbonyl group in the heptanamide chain can be reduced to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Furanones and other oxygenated furan derivatives.

Reduction: Alcohol derivatives of the heptanamide chain.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

N-Butyl-N-(furan-3-yl)heptanamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Butyl-N-(furan-3-yl)heptanamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the heptanamide chain can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-(Furan-3-YL)-N-methylheptanamide (CAS 404823-23-0)

- Structure : Differs only in the alkyl substituent (methyl vs. butyl).

- Molecular Formula: C₁₂H₁₉NO₂ vs. C₁₅H₂₅NO₂ (estimated for the butyl variant).

Sulfamoyl Phenyl Heptanamide Derivatives (5a–5d)

- Examples :

- (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)heptanamide (5d)

- Analog 5a (butyramide) to 5d (heptanamide) vary in acyl chain length.

- Structural Differences :

- Physicochemical Trends :

Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

- Structure : Features a cyclopropane carboxamide and a tetrahydrofuran ring.

- Functional Role : Used as a pesticide, highlighting the agrochemical relevance of furan-containing amides.

- Comparison : The target compound lacks the cyclopropane and chlorophenyl groups, which are critical for cyprofuram’s bioactivity .

Benzo[e][1,2,4]thiadiazine Derivatives

- Example : 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide.

- Relevance : Demonstrates that furan-3-yl substituents improve metabolic stability and blood-brain barrier penetration in neuroactive compounds .

Tabulated Comparison of Key Analogs

Table 1. Structural and Functional Comparison of N-Butyl-N-(furan-3-YL)heptanamide with Analogs

Biological Activity

N-Butyl-N-(furan-3-YL)heptanamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structure and Properties

This compound is characterized by its furan ring, which is known for various biological activities. The presence of the furan moiety often correlates with antioxidant properties and modulation of inflammatory pathways.

Anti-inflammatory Effects

Research indicates that compounds containing furan derivatives can exhibit significant anti-inflammatory properties. For instance, studies have shown that furan derivatives can inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2) in macrophages stimulated by lipopolysaccharides (LPS) . The proposed mechanisms involve modulation of signaling pathways, including MAPK and PPAR-γ, which are crucial in regulating inflammation.

Table 1: Anti-inflammatory Activity of Furan Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ailanthoidol | 10 | Inhibits NO production |

| XH-14 | Not specified | Decreases lipoxygenase activity |

| This compound | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Similar furan derivatives have demonstrated selective inhibition against various microbial strains. For example, studies have shown that certain furan compounds can disrupt bacterial biofilm formation, enhancing the efficacy of conventional antibiotics . This synergistic effect is particularly relevant in treating infections caused by biofilm-forming pathogens like Pseudomonas aeruginosa.

Table 2: Antimicrobial Efficacy of Furan Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ailanthoidol | E. coli | 3.6 µM |

| XH-14 | Staphylococcus aureus | TBD |

| This compound | TBD | TBD |

Case Studies

- In Vitro Studies : In a study examining the effects of various furan derivatives on RAW 264.7 macrophages, it was found that these compounds significantly reduced NO production without cytotoxicity. This suggests a promising therapeutic window for this compound in managing inflammatory diseases .

- Synergistic Antimicrobial Activity : Another investigation revealed that combining furan derivatives with antibiotics resulted in enhanced antibacterial activity against Pseudomonas aeruginosa, demonstrating the potential utility of this compound in clinical settings where biofilm-associated infections are prevalent .

Research Findings

Recent literature highlights the importance of further exploring the mechanisms underlying the biological activities of this compound. The modulation of key inflammatory pathways and its interaction with microbial systems are areas ripe for investigation.

Table 3: Summary of Research Findings

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Hwang et al., 2020 | Anti-inflammatory | Significant inhibition of NO production |

| Park et al., 2020 | Antimicrobial | Enhanced efficacy against biofilms |

| Current Study | Biological Activity | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.